molecular formula C19H17ClN4O3S B6559178 N-[4-(2-{[(2-chlorophenyl)methyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1040643-48-8

N-[4-(2-{[(2-chlorophenyl)methyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B6559178
CAS RN: 1040643-48-8
M. Wt: 416.9 g/mol
InChI Key: LGUUIZKRUHMXOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the chlorophenyl group could be introduced via a nucleophilic aromatic substitution reaction, while the carbamoyl group could be added via an amide coupling reaction. The thiazole and dihydropyridine rings could be formed via cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and dihydropyridine rings would likely contribute to the compound’s rigidity and could influence its binding to potential biological targets .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the carbamoyl group could participate in hydrolysis reactions, while the chlorophenyl group could undergo further substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings and polar functional groups could affect its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, if the compound were designed to inhibit a particular enzyme, it might do so by binding to the enzyme’s active site and blocking its normal function .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and physicochemical properties. For example, if the compound is highly reactive or toxic, it could pose significant safety risks .

Future Directions

Future research on this compound could involve further optimization of its structure to enhance its biological activity, improve its physicochemical properties, or reduce its potential toxicity. Additionally, detailed studies of its mechanism of action could provide valuable insights into its potential therapeutic applications .

properties

IUPAC Name

N-[4-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3S/c20-15-4-2-1-3-12(15)9-21-17(26)8-6-14-11-28-19(23-14)24-18(27)13-5-7-16(25)22-10-13/h1-5,7,10-11H,6,8-9H2,(H,21,26)(H,22,25)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUUIZKRUHMXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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